1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane
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Overview
Description
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with a propynyl group and a trifluoromethylsulfanyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Attachment of the Trifluoromethylsulfanyl Benzoyl Group: This step involves the acylation of the diazepane ring with 3-(trifluoromethylthio)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s electrophilicity, allowing it to interact with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]phenyl}-1,4-diazepane: Similar structure but with a phenyl group instead of a benzoyl group.
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzyl}-1,4-diazepane: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane is unique due to the presence of both the propynyl and trifluoromethylsulfanyl benzoyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-prop-2-ynyl-1,4-diazepan-1-yl)-[3-(trifluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-2-7-20-8-4-9-21(11-10-20)15(22)13-5-3-6-14(12-13)23-16(17,18)19/h1,3,5-6,12H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPZRANYQZXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=CC(=CC=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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